N-Fmoc-S-benzyl-L-cysteine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYVGAAQGLAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Evolution of Cysteine Thiol Protection in Peptide Synthesis
The unique reactivity of the thiol group in the side chain of cysteine has presented a persistent challenge in peptide synthesis. rsc.org Its propensity for oxidation to form disulfide bonds and its nucleophilic character necessitate effective protection to ensure the desired peptide chain is assembled correctly. rsc.orgacs.org The journey to reliable cysteine protection has been a multi-decade endeavor, marked by the development of a wide array of protecting groups.
Early efforts in peptide synthesis, long before the advent of solid-phase techniques, grappled with controlling the reactivity of various amino acid side chains. The concept of using protecting groups for this purpose was firmly established in 1932 by Bergmann and Zervas with the introduction of the carbobenzoxy (Cbz) group for amine protection. rsc.orgucl.ac.uk For cysteine, one of the earliest and most enduring thiol protecting groups has been the benzyl (B1604629) (Bzl) group. researchgate.netresearchgate.net Its stability under a range of conditions made it a workhorse in classical solution-phase peptide synthesis and the early "Boc/Bzl" strategy of solid-phase peptide synthesis (SPPS). ucl.ac.ukpeptide.com This strategy utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and more acid-stable groups like benzyl for side-chain protection. iris-biotech.deiris-biotech.de
The development of SPPS by Merrifield in 1963 revolutionized peptide synthesis, enabling the rapid assembly of peptides on a solid support. ucl.ac.ukresearchgate.net This was followed by another landmark development in 1970 when Carpino and Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. rsc.orgucl.ac.ukpeptide.com This paved the way for the now widely adopted "Fmoc/tBu" orthogonal protection strategy, which employs the base-labile Fmoc group for the N-terminus and acid-labile groups, such as tert-butyl (tBu), for the side chains of many amino acids. rsc.orgiris-biotech.deiris-biotech.de Within this modern framework, the S-benzyl protecting group has maintained its relevance, offering a robust option for cysteine protection that is compatible with the Fmoc strategy.
Over the years, more than 60 different protecting groups have been reported for cysteine, each with its own specific conditions for removal. rsc.orgrsc.org These groups can be broadly categorized based on their deprotection chemistry, including acid-labile, base-labile, and those removable by reduction, oxidation, or heavy metal salts. rsc.orgwikipedia.org This extensive toolkit allows for the strategic and selective deprotection of multiple cysteine residues within a single peptide, a critical requirement for synthesizing complex proteins with multiple disulfide bonds. rsc.orgresearchgate.net
Foundational Role of N Fmoc S Benzyl L Cysteine As a Key Building Block in Peptide Synthesis and Drug Development
N-Fmoc-S-benzyl-L-cysteine serves as a fundamental component in the construction of synthetic peptides for a wide array of applications, from basic research to the development of new therapeutics. chemimpex.com Its utility stems from the unique properties conferred by its protecting groups, which allow for its seamless integration into the Fmoc/tBu SPPS workflow. peptide.com The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed at each cycle of peptide elongation using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.orggenscript.com This deprotection step is crucial as it liberates the amine for coupling with the next incoming protected amino acid.
The S-benzyl group, on the other hand, provides semi-permanent protection for the cysteine thiol. It is stable to the basic conditions used for Fmoc removal and the acidic conditions often used to cleave other side-chain protecting groups like tert-butyl. iris-biotech.deiris-biotech.de This stability ensures that the highly reactive thiol group remains masked throughout the entire chain assembly process, preventing undesired side reactions such as alkylation or premature disulfide bond formation. rsc.orgacs.org
The final cleavage of the S-benzyl group typically requires strong acid conditions, such as treatment with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers to prevent side reactions. peptide.com This harsh deprotection step is a hallmark of the older Boc/Bzl strategy but can also be employed after the completion of an Fmoc-based synthesis if a very stable thiol protecting group is desired.
The incorporation of this compound into peptide sequences is critical for the synthesis of numerous biologically active peptides and proteins where the cysteine residue plays a key structural or functional role. rsc.orgchemimpex.com For instance, the ability of cysteine to form disulfide bonds is essential for the three-dimensional structure and stability of many peptide hormones, growth factors, and enzymes. rsc.orgbachem.com By using this compound, researchers can precisely place cysteine residues within a synthetic peptide chain. After the full-length peptide is assembled and cleaved from the solid support, the benzyl (B1604629) groups can be removed, and the resulting free thiols can be oxidized to form the desired disulfide bridges.
In the realm of drug development, this protected cysteine derivative is invaluable for creating peptide-based therapeutics, including enzyme inhibitors and modulators of biological pathways. chemimpex.com The ability to synthesize complex cyclic peptides, which often exhibit enhanced stability and biological activity, is heavily reliant on the strategic use of cysteine and its protected forms. chemimpex.com Furthermore, the unique reactivity of the cysteine thiol, once deprotected, is exploited in bioconjugation, allowing for the attachment of drugs, imaging agents, or other molecules to the peptide scaffold. chemimpex.com
| Compound | Molecular Formula | Molecular Weight | Role in Peptide Synthesis |
| This compound | C25H23NO4S | 433.5 g/mol | Protected amino acid building block. nih.gov |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | C15H11O2- | - | Base-labile N-terminal protecting group. total-synthesis.com |
| Benzyl (Bzl) | C7H7- | - | Acid-labile S-thiol protecting group. researchgate.net |
Strategic Design and Orthogonality of Protecting Groups in Peptide Synthesis with N Fmoc S Benzyl L Cysteine
Established Synthetic Routes and Reaction Conditions for this compound
The conventional synthesis of this compound is typically a two-step process starting from L-cysteine. The first step involves the protection of the thiol group, followed by the protection of the α-amino group.
Step 1: S-benzylation of L-cysteine The initial step is the S-alkylation of the cysteine thiol group with benzyl bromide. This reaction is generally performed under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion. A common method involves dissolving L-cysteine hydrochloride in an aqueous basic solution, such as sodium hydroxide, followed by the addition of benzyl bromide. The resulting S-benzyl-L-cysteine is then isolated.
Step 2: N-Fmoc protection The second step is the introduction of the Fmoc group onto the α-amino group of the S-benzyl-L-cysteine. The most common reagent for this transformation is 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride. The reaction is typically carried out in a mixed solvent system, such as aqueous acetone (B3395972) or dioxane, in the presence of a base like sodium bicarbonate to neutralize the acid generated during the reaction. The final product, this compound, is then purified, often by recrystallization.
A detailed summary of typical reaction conditions is provided in the table below.
| Parameter | S-benzylation of L-cysteine | N-Fmoc protection of S-benzyl-L-cysteine |
| Starting Material | L-cysteine hydrochloride | S-benzyl-L-cysteine |
| Reagent | Benzyl bromide | Fmoc-OSu or Fmoc-chloride |
| Solvent | Aqueous NaOH | Acetone/Water or Dioxane/Water |
| Base | Sodium hydroxide | Sodium bicarbonate |
| Temperature | Room temperature | 0°C to Room temperature |
| Reaction Time | Several hours | 2-24 hours |
| Work-up | Acidification, filtration | Acidification, extraction, recrystallization |
Emerging Methodologies for Benzylated Cysteine Derivatives
While established methods are reliable, research continues to explore novel and more efficient synthetic strategies for benzylated cysteine derivatives, driven by the need for greater molecular diversity and improved reaction conditions.
Synthesis of Novel S-Benzyl Substituted Cysteine Derivatives Recent research has focused on synthesizing novel S-benzyl substituted cysteine derivatives for biological evaluation. magtechjournal.com One study started with L-cysteine to produce a series of new compounds through reactions including benzyl substitution on the mercapto group, followed by acylation and condensation. magtechjournal.com This approach aims to create derivatives with specific therapeutic properties, such as anti-hepatocellular injury activities. magtechjournal.com In this work, fifteen new compounds were synthesized and characterized, with some showing significant biological activity comparable to the positive control N-acetylcysteine (NAC). magtechjournal.com
Photoinduced Radical Approaches A cutting-edge methodology involves the use of photoredox catalysis for the desulfurative alkylation of cysteine derivatives. acs.org This technique allows for the synthesis of unnatural amino acids by cleaving the carbon-sulfur bond. In one approach, a benzoyl-protected S-benzyl cysteine derivative is activated using a photocatalyst and a hydrogen atom donor. acs.org The process generates a highly reductive CO₂ radical anion from a formate (B1220265) salt, which is key to enabling the C–S bond cleavage under mild conditions. acs.org This radical-based strategy represents a significant departure from traditional two-electron pathways and opens up new avenues for modifying cysteine residues.
| Methodology | Description | Key Features | Potential Application |
| Derivatization of S-benzyl cysteine | Synthesis of novel derivatives via acylation and condensation of the S-benzyl cysteine core. magtechjournal.com | Focus on creating libraries of compounds for biological screening. magtechjournal.com | Drug discovery, development of lead molecules with therapeutic potential. magtechjournal.com |
| Photoinduced Desulfurative Alkylation | A radical-based approach using a photocatalyst to cleave the C-S bond and form new C-C bonds. acs.org | Mild reaction conditions, use of light energy, synthesis of unnatural amino acids. acs.org | Creating novel amino acid building blocks for peptide and protein engineering. acs.org |
| Intein-Inspired Thioesterification | Development of a C-terminal N-(2-hydroxybenzyl)cysteine device for automated Fmoc-based synthesis of peptide thioesters. rsc.org | Bio-inspired design, fast reaction kinetics, fully automated synthesis. rsc.org | Chemical protein synthesis via native chemical ligation. rsc.org |
Chemo-Enzymatic Approaches to Cysteine Derivative Synthesis
Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions. This hybrid approach offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com
Enzymes such as proteases and lipases are increasingly used in the synthesis of peptides and their derivatives. mdpi.com In a kinetically controlled synthesis, serine and cysteine proteases can form a reactive acyl-enzyme intermediate. This complex can then be attacked by the amino group of a second amino acid (aminolysis) to form a peptide bond, competing with hydrolysis. mdpi.com
Enzyme-Labile Protecting Groups An innovative chemo-enzymatic strategy involves the use of enzyme-labile protecting groups. The Phenylacetamidomethyl (Phacm) group, for example, is structurally similar to the common Acm group but can be selectively cleaved by the enzyme penicillin G acylase (PGA) under very mild conditions (pH 7-8, room temperature). rsc.org This allows for the deprotection of a specific cysteine residue on a fully assembled peptide without affecting other protecting groups, facilitating the regioselective formation of disulfide bonds. rsc.org
Enzymatic Polymerization and Ligation Enzymes have also been utilized for the direct polymerization of cysteine derivatives. For instance, proteinase K has been used to catalyze the oligomerization of L-cysteine ethyl ester in an aqueous solution, producing oligo(L-cysteine). nih.gov Similarly, α-chymotrypsin has been employed for the synthesis of poly-L-cysteine. mdpi.com These enzymatic methods provide access to cysteine-based biomaterials with well-defined structures. nih.gov Furthermore, engineered enzymes like subtiligase, a thiol-subtilisin variant, can ligate peptide thioesters with N-terminal cysteine peptides, a process central to modern protein synthesis. rsc.org
| Enzyme | Substrate/Protecting Group | Application | Reference |
| Penicillin G acylase (PGA) | Phenylacetamidomethyl (Phacm) group | Orthogonal deprotection for regioselective disulfide bond formation. rsc.org | rsc.org |
| Proteinase K | L-cysteine ethyl ester | Synthesis of oligo(L-cysteine) for biomaterials. nih.gov | nih.gov |
| α-Chymotrypsin | L-cysteine ethyl ester | Synthesis of poly-L-cysteine. mdpi.com | mdpi.com |
| Subtiligase | Peptide thioesters and N-terminal Cys peptides | Chemo-enzymatic peptide synthesis (CEPS) and protein ligation. rsc.org | rsc.org |
| Lipase (e.g., CAL-B) | Racemic alcohols | Kinetic resolution to obtain enantiomerically pure intermediates. scielo.br | scielo.br |
Fmoc/tBu Strategy and S-Benzyl Protection Orthogonality
The Fmoc/tBu strategy is a cornerstone of modern SPPS, favored for its use of a base-labile Nα-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (like tert-butyl, tBu). rsc.orgiris-biotech.de This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without prematurely cleaving the side-chain protecting groups. peptide.comub.edu The S-benzyl group for the cysteine thiol fits within this strategy, although its removal requires harsher acidic conditions than tBu-based groups. peptide.com
Mechanism of N-Fmoc Deprotection and Compatibility with S-Benzyl Protecting Group
The Nα-Fmoc group is removed by treatment with a secondary amine, most commonly a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgresearchgate.net The mechanism involves the abstraction of the acidic proton on the fluorenyl ring system by the base, leading to β-elimination and the formation of dibenzofulvene and a carbamate (B1207046) anion, which then decarboxylates. peptide.comtotal-synthesis.com The piperidine also acts as a scavenger for the electrophilic dibenzofulvene byproduct, preventing its reaction with the newly liberated N-terminal amine. wikipedia.orgpeptide.com
The S-benzyl protecting group is stable under these basic conditions, ensuring that the cysteine side chain remains protected during the repetitive Fmoc deprotection steps throughout the peptide synthesis. peptide.comorganic-chemistry.org This compatibility is crucial for the integrity of the growing peptide chain. The stability of various protecting groups under different conditions is a key consideration in designing a synthesis strategy.
Acid-Lability of S-Benzyl Protection in Global Peptide Cleavage and Deprotection
While stable to the basic conditions of Fmoc removal, the S-benzyl group is susceptible to cleavage by strong acids. peptide.comthieme-connect.de In the final step of SPPS, a process known as global deprotection, the synthesized peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, often containing trifluoroacetic acid (TFA). rsc.org
The S-benzyl group, however, requires harsher acidic conditions for complete removal than the more commonly used tBu-based protecting groups. peptide.com Reagents such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) are often employed for the efficient cleavage of the S-benzyl group. peptide.compeptide.com It is more stable than S-p-methoxybenzyl and S-p-methylbenzyl groups, which are more readily cleaved by HF. peptide.com The choice of the final cleavage cocktail must be carefully considered to ensure the complete deprotection of all residues without causing unwanted side reactions.
Optimization of Coupling Reactions for Cysteine Residues in Fmoc SPPS
The incorporation of cysteine residues, even when protected, requires careful optimization of the coupling reaction to ensure high yields and minimize side reactions.
Reagent Selection for Efficient Amide Bond Formation and Yield Enhancement
The choice of coupling reagent is critical for the efficient formation of the amide bond between the incoming this compound and the N-terminal amine of the growing peptide chain. For sterically hindered amino acids, standard coupling reagents may not be sufficient. researchgate.net A variety of phosphonium (B103445) and aminium salt-based reagents are commonly used in SPPS. capes.gov.brnih.gov
| Coupling Reagent Class | Examples | Notes |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient but can promote racemization. capes.gov.brnih.gov |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Widely used, effective, but also associated with racemization. capes.gov.brnih.govacs.org |
| Carbodiimides | DIC, DCC | Often used with additives like HOBt or Oxyma to improve efficiency and reduce side reactions. rsc.orgsigmaaldrich.com |
Table 1: Common Coupling Reagents in Fmoc SPPS
For difficult couplings, more potent activators like HATU or PyAOP may be necessary. researchgate.netcapes.gov.br The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can enhance coupling efficiency and suppress side reactions. acs.orguniurb.it The selection of the appropriate reagent and conditions is often determined empirically for each specific sequence.
Mitigation of Racemization at the α-Carbon Stereocenter of Cysteine during Coupling
Cysteine derivatives are particularly susceptible to racemization at the α-carbon during the activation and coupling steps, especially when using phosphonium or aminium-based reagents in the presence of a base. nih.govx-mol.compeptide.com Studies have shown that the extent of racemization can be significant, ranging from 5-33% under standard protocols. capes.gov.brnih.gov
Several strategies can be employed to minimize racemization:
Avoiding Pre-activation: Eliminating the pre-activation step of the amino acid before addition to the resin can reduce racemization by 6- to 7-fold. capes.gov.brnih.gov
Choice of Base: Using a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) instead of N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can significantly reduce epimerization. nih.govx-mol.com
Solvent Effects: Performing the coupling in a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), can also be beneficial. capes.gov.brnih.gov
Coupling Method: Using carbodiimide-based activation with additives like HOBt or Oxyma, or employing pre-formed symmetrical anhydrides or pentafluorophenyl (Pfp) esters, can lead to minimal racemization (<1%). capes.gov.brnih.govsigmaaldrich.com
| Mitigation Strategy | Effect on Racemization | Reference |
| No pre-activation | 6- to 7-fold reduction | capes.gov.br, nih.gov |
| Use of weaker base (e.g., collidine) | Substantial reduction compared to DIEA or NMM | x-mol.com, nih.gov |
| Less polar solvent (e.g., CH₂Cl₂-DMF) | Reduction in racemization | capes.gov.br, nih.gov |
| Carbodiimide (B86325)/additive coupling | Minimal racemization (<1%) | capes.gov.br, nih.gov, sigmaaldrich.com |
Table 2: Strategies to Mitigate Cysteine Racemization
Suppression of Undesired Side Reactions, including β-Elimination and 3-(1-Piperidinyl)alanine Formation
A significant side reaction associated with C-terminal cysteine residues in Fmoc-SPPS is the formation of 3-(1-piperidinyl)alanine. iris-biotech.deunits.it This occurs via a base-catalyzed β-elimination of the protected thiol side chain to form a dehydroalanine (B155165) intermediate. iris-biotech.descite.ai The piperidine used for Fmoc deprotection can then undergo a Michael addition to this intermediate, resulting in the undesired adduct. iris-biotech.descite.ai
The extent of this side reaction is influenced by the nature of the S-protecting group. ug.edu.pl While the S-benzyl group can still lead to β-elimination, using a trityl (Trt) protecting group for the C-terminal cysteine can help minimize this side reaction. iris-biotech.debachem.com Furthermore, anchoring the C-terminal cysteine to a 2-chlorotrityl resin is recommended as the steric bulk of the linker can inhibit this side reaction. sigmaaldrich.comug.edu.pl
Advanced SPPS Techniques Utilizing this compound
The incorporation of cysteine, a key amino acid for forming structural and functional disulfide bonds, presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). The use of this compound requires carefully optimized protocols to ensure high-yield synthesis and maintain the chiral integrity of the final peptide. Advanced synthesis technologies, particularly microwave-assisted and automated methods, have been adapted to address these challenges, enabling the efficient production of complex cysteine-containing peptides.
Microwave-Assisted Peptide Synthesis Protocols for Cysteine-Containing Sequences
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate the synthesis of peptides by increasing the rate of both coupling and deprotection reactions. researchgate.net This acceleration can lead to shorter cycle times, improved synthesis efficiency, and higher purity of the crude peptide. researchgate.netrsc.org However, the application of microwave energy, particularly at elevated temperatures, requires careful control when incorporating cysteine residues to prevent side reactions, most notably racemization. researchgate.netsemanticscholar.org
Research has shown that cysteine is particularly susceptible to racemization during microwave-enhanced Fmoc-SPPS. researchgate.net Studies focusing on the synthesis of cysteine-containing peptides have revealed that while most amino acid couplings can be performed at high temperatures (e.g., up to 90°C), a lower temperature is crucial for the cysteine coupling step to minimize enantiomerization. researchgate.netacs.org For instance, in an optimized, fully automated microwave-assisted protocol for the synthesis of Eptifibatide, a therapeutic peptide containing a cysteine residue, the coupling reactions for most amino acids were performed at 90°C, whereas the cysteine coupling was conducted at a reduced temperature of 50°C. acs.org This temperature modification is a key strategy to mitigate the risk of racemization.
The choice of coupling reagents also plays a significant role. While aminium/uronium-based reagents like HBTU and HATU are highly effective, they can promote racemization of cysteine, especially with pre-activation and microwave heating. semanticscholar.orgpeptide.com The use of carbodiimide activation, for example with N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma Pure, is often preferred for cysteine incorporation as it has been shown to reduce the extent of racemization. acs.org
Protocols have been developed for the efficient synthesis of complex cysteine-rich peptides, such as cyclotides, using microwave irradiation. nih.gov These methods have successfully reduced the assembly time for peptide chains of approximately 30 amino acids to a single overnight automated synthesis, yielding products with high purity. nih.gov Furthermore, aqueous-based MW-SPPS protocols have been explored as an environmentally friendly alternative, demonstrating low levels of cysteine racemization when using specific coupling agents.
A summary of representative microwave-assisted coupling conditions for cysteine is provided in the table below.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Peptide Target | Eptifibatide (linear precursor) | Cyclic Cysteine-Rich Peptides | General Cysteine-Containing Peptides |
| Synthesis Type | Automated MW-SPPS | Automated MW-assisted Boc-SPPS | Manual MW-SPPS (Fmoc) |
| Cysteine Derivative | Fmoc-Cys(Mmt)-OH | Boc-Cys(Mob)-OH | Fmoc-L-Cys |
| Coupling Reagents | DIC / Oxyma Pure | HBTU / DIPEA | DIC / HOBt |
| Temperature | 50°C | Not specified, overnight reaction | 60°C |
| Power/Time | Not specified | Not specified | Not specified |
| Key Finding | Reduced temperature for Cys coupling minimizes racemization. acs.org | Reduced synthesis time for complex peptides. nih.gov | Microwave-assisted coupling of L-Cys showed higher enantiomerization compared to conventional heating at the same temperature. researchgate.net |
This table presents a selection of findings from different studies and is not a direct comparison under identical conditions.
Automated Solid-Phase Peptide Synthesis Methodologies for this compound Integration
Automated SPPS has become the standard for producing peptides, offering high throughput and reproducibility. nih.gov The Fmoc/tBu strategy is the most commonly used chemistry in automated synthesizers due to its milder reaction conditions compared to the Boc/Bzl strategy. nih.govnih.gov The integration of this compound into automated protocols requires addressing the inherent risk of racemization and other side reactions associated with cysteine. peptide.com
One of the most critical factors in preventing racemization, particularly for the C-terminal cysteine residue, is the choice of the solid support. The use of 2-chlorotrityl chloride resin has been shown to be highly effective in suppressing racemization during the base-mediated Fmoc-deprotection steps. scite.ai The steric hindrance provided by the trityl-based linker minimizes the formation of the oxazolone (B7731731) intermediate responsible for epimerization. scite.ai
Standard automated synthesis cycles involve iterative steps of deprotection and coupling. For the incorporation of this compound, specific coupling reagent combinations are recommended to ensure efficient amide bond formation while minimizing racemization. Studies have shown that phosphonium and aminium salt-based reagents, when used with bases like DIPEA, can lead to significant racemization of cysteine. chempep.com Therefore, alternative protocols are often employed, such as using carbodiimide activators or replacing DIPEA with a more hindered base like collidine. chempep.com
Automated synthesizers can be programmed with specific protocols tailored for problematic couplings, including those involving cysteine. These protocols might include double coupling cycles or extended reaction times to ensure the reaction goes to completion, especially when synthesizing long or complex sequences. nih.gov The efficiency of automated synthesis has enabled the routine production of long, cysteine-rich peptides for research and therapeutic applications. rsc.orgsigmaaldrich.com
The table below outlines typical parameters and considerations for the automated incorporation of Fmoc-Cys derivatives.
| Parameter | Protocol Detail | Rationale / Finding | Source(s) |
| Solid Support | 2-Chlorotrityl Resin | Minimizes racemization of C-terminal cysteine during Fmoc-deprotection. | scite.ai |
| Coupling Reagents | DIC/HOBt or DIC/Oxyma Pure | Carbodiimide activation is preferred to avoid base-mediated racemization seen with uronium reagents. | semanticscholar.orgacs.org |
| Base | Collidine (in place of DIPEA) | Use of a hindered base can reduce racemization when aminium/uronium reagents are used. | chempep.com |
| Deprotection | 20% Piperidine in DMF | Standard Fmoc deprotection; can cause β-elimination side products with C-terminal Cys. | peptide.comwikipedia.org |
| Special Case | Automated synthesis of peptide crypto-thioesters | Utilizes an N-(2-hydroxybenzyl)cysteine device assembled automatically on the solid phase. | rsc.org |
| Monitoring | UV monitoring of Fmoc deprotection | Allows for real-time assessment of synthesis efficiency at each cycle. | nih.gov |
This table synthesizes recommendations and findings from various sources to provide a general guide for automated SPPS.
Application of N Fmoc S Benzyl L Cysteine in Solution Phase and Hybrid Peptide Synthesis
Role in Conventional Solution-Phase Peptide Synthesis Methodologies
In conventional solution-phase peptide synthesis (SPPS), peptide chains are elongated sequentially in a homogenous solution. The stability of the S-benzyl protecting group on the cysteine thiol is a key asset in this methodology. Unlike more acid-labile groups, the S-benzyl group is robust enough to withstand the conditions required for the removal of other protecting groups used during the synthesis of peptide segments.
This stability makes N-Fmoc-S-benzyl-L-cysteine ideal for creating fully protected peptide fragments that are intended for subsequent coupling in solution, a strategy known as fragment condensation. In this approach, smaller peptide fragments are synthesized and purified individually before being joined together to form the final, larger peptide. The S-benzyl group remains on the cysteine residue throughout these intermediate steps and is typically removed only during the final global deprotection of the fully assembled polypeptide. The selection of coupling reagents is critical when incorporating cysteine derivatives, as they are known to be susceptible to racemization.
| Synthesis Stage | Protecting Group | Role of this compound |
| Fragment Synthesis | Nα-Fmoc, S-benzyl | Incorporated into peptide fragments; S-benzyl group provides stable thiol protection. |
| Fragment Condensation | S-benzyl | S-benzyl group remains intact during the coupling of fragments in solution. |
| Final Deprotection | (None) | S-benzyl group is removed along with other side-chain protecting groups to yield the final peptide. |
Implementation in Liquid-Phase Peptide Synthesis (LPPS) Strategies
Liquid-Phase Peptide Synthesis (LPPS) is a hybrid technique that combines the procedural advantages of solid-phase synthesis with the scalability of solution-phase methods. In LPPS, the growing peptide chain is attached to a soluble tag, which allows for homogenous reaction conditions while enabling easy purification of the product by precipitation. nih.gov
N-Fmoc chemistry is compatible with LPPS protocols. nih.govmdpi.com this compound can be incorporated into the peptide chain using standard coupling conditions, similar to other Fmoc-protected amino acids. mdpi.com The S-benzyl group provides the necessary robust protection for the cysteine side chain throughout the iterative cycles of Nα-Fmoc deprotection and coupling that characterize the synthesis. Its stability is advantageous as it prevents premature deprotection or side reactions during the synthesis of the full-length tagged peptide prior to cleavage and final purification. nih.gov
Convergent Strategies: Fragment Condensation and Native Chemical Ligation (NCL)
Convergent synthesis, where smaller peptide fragments are independently synthesized and then joined together, is a powerful strategy for producing large proteins. This compound is a cornerstone of these approaches, particularly for methods involving Native Chemical Ligation (NCL).
Native Chemical Ligation is a highly efficient and chemoselective method for joining two unprotected peptide fragments. springernature.com The reaction occurs between a peptide with a C-terminal α-thioester and another peptide bearing an N-terminal cysteine residue. springernature.com
This compound is an essential building block for the solid-phase synthesis of the required N-terminal cysteine-containing peptide fragments. nih.gov The synthesis proceeds by assembling the peptide chain using standard Fmoc-SPPS. Following the completion of the sequence, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin. A subsequent deprotection step, often using strong acid, removes the S-benzyl group to expose the free thiol of the N-terminal cysteine, rendering the fragment active for ligation.
Furthermore, the stability of the S-benzyl group is exploited in advanced NCL strategies that use "crypto-thioesters." websiteonline.cn These are stable precursors, such as C-terminal N-acyl-N-(2-hydroxybenzyl)cysteine moieties, that generate the reactive peptide thioester in situ under the ligation conditions. websiteonline.cn The robust nature of the S-benzyl protecting group on any other cysteine residues within the peptide sequence is critical to maintaining their integrity during the synthesis of these thioester precursors.
| NCL Component | Role of this compound | Key Deprotection Steps |
| N-Terminal Cysteine Peptide | Serves as the direct precursor for the N-terminal cysteine residue. | 1. Base (e.g., piperidine) to remove N-terminal Fmoc group. 2. Strong acid to remove S-benzyl group and expose the thiol. |
| Peptide Thioester Precursor | Used to incorporate internal cysteine residues with stable S-benzyl protection while a C-terminal "crypto-thioester" is synthesized. | S-benzyl group remains intact during precursor synthesis and is removed during final global deprotection. |
The power of NCL lies in its remarkable chemoselectivity, where the ligation reaction occurs exclusively between the N-terminal cysteine of one fragment and the C-terminal thioester of another, forming a native peptide bond at the ligation site. explorationpub.com This precision allows for the assembly of large, functional proteins from multiple, smaller synthetic fragments, a feat that is challenging for linear, stepwise synthesis.
The cysteine residue, derived from this compound after full deprotection, is the key player in this process. Its unique nucleophilic thiol side chain initiates the ligation cascade through a transthioesterification reaction, followed by a spontaneous intramolecular S-to-N acyl shift to form the stable amide bond.
In sophisticated multi-segment assembly strategies, derivatives like Fmoc-Cys(Trt)-OH are used to create internal peptide fragments that have a temporarily masked N-terminal cysteine. nih.gov This allows for a controlled, sequential ligation. For instance, a central peptide fragment with an N-terminal Fmoc-cysteine can be ligated to a C-terminal fragment. Subsequently, the Fmoc group is removed in situ with a brief exposure to an aqueous base like piperidine (B6355638), revealing the N-terminal cysteine for the next ligation with an N-terminal fragment, all within a single reaction vessel. nih.gov This one-pot approach streamlines the synthesis of proteins from three or more fragments, showcasing the strategic utility of N-protected cysteine derivatives in complex polypeptide assembly. nih.gov
Strategic Utilization of N Fmoc S Benzyl L Cysteine for Complex Peptide and Protein Architectures
Regioselective Disulfide Bond Formation in Cyclic Peptides
The precise control of disulfide bond connectivity is crucial for the correct folding and biological activity of many cyclic peptides. N-Fmoc-S-benzyl-L-cysteine is a key player in strategies aimed at achieving regioselective disulfide bond formation, particularly in peptides containing multiple cysteine residues. The robustness of the S-benzyl group allows it to remain intact while other, more labile protecting groups are selectively removed to form the initial disulfide bridges in a stepwise manner.
Strategies for the Construction of Peptides with Multiple Disulfide Bridges
The synthesis of peptides with multiple disulfide bonds necessitates the use of orthogonal protecting groups for the cysteine thiol moieties. rsc.org This approach ensures the formation of the correct disulfide linkages in a controlled, sequential fashion. rsc.org The S-benzyl group is often employed as a "permanent" protecting group that is removed in the final stages of the synthesis, due to its stability under conditions that cleave more labile groups.
A common strategy involves the use of a combination of acid-labile (e.g., trityl), oxidation-labile, and reduction-labile protecting groups in concert with the S-benzyl group. For instance, the trityl groups can be selectively removed first to allow for the formation of the initial disulfide bond. Subsequently, the S-benzyl groups can be cleaved to form the second disulfide bridge, thereby achieving regioselective control.
| Protecting Group | Cleavage Condition | Orthogonal to S-benzyl |
|---|---|---|
| Trityl (Trt) | Mild acid (e.g., TFA) | Yes |
| Acetamidomethyl (Acm) | Iodine, silver ions, mercury ions | Yes |
| tert-Butyl (tBu) | Strong acid (e.g., HF), or with MeSiCl3/Ph2SO | No (cleaved under similar strong acid conditions) |
| 4-methoxytrityl (Mmt) | Dilute acid (e.g., 1% TFA in DCM) | Yes |
| Diphenylmethyl (Dpm) | TFA | No (cleaved under similar conditions) |
This table provides a summary of commonly used cysteine protecting groups and their compatibility with the S-benzyl group for orthogonal disulfide bond formation strategies.
Oxidative Methods for Thiol Group Interconversion and Cyclization
Once the desired cysteine thiol groups are deprotected, various oxidative methods can be employed to facilitate disulfide bond formation and cyclization. The choice of oxidant and reaction conditions is critical to ensure high yields and prevent side reactions.
Common oxidative methods include:
The selection of the appropriate oxidative method depends on the specific peptide sequence, the protecting groups used, and the desired final structure. For instance, in the synthesis of linaclotide, a peptide with three disulfide bonds, a combination of on-resin oxidation with NCS and solution-phase oxidation was employed. nih.gov
Functionalization of Peptides and Proteins via Cysteine Thiol
The unique reactivity of the cysteine thiol group makes it an ideal target for the site-specific functionalization of peptides and proteins. rsc.org Following the removal of the S-benzyl protecting group, the liberated thiol can be chemoselectively modified with a variety of moieties to introduce new functionalities.
Bioconjugation Techniques Involving S-Benzyl Deprotection
Deprotection of the S-benzyl group, typically achieved with strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), unveils a highly nucleophilic thiol group that can readily participate in various bioconjugation reactions. These reactions are pivotal for attaching molecules such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) to a peptide or protein. This approach is central to the development of antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to an antibody via a cysteine residue.
Common bioconjugation reactions targeting the cysteine thiol include:
| Bioconjugation Reaction | Reagent/Functional Group | Resulting Linkage |
|---|---|---|
| Michael Addition | Maleimide | Thioether |
| Thiol-Ene Reaction | Alkene | Thioether |
| Native Chemical Ligation | C-terminal Thioester | Native Amide Bond |
| Thiol-Disulfide Exchange | Disulfide | Disulfide |
This table summarizes key bioconjugation techniques that utilize the cysteine thiol exposed after S-benzyl deprotection.
Peptide and Protein Labeling Applications
The specific labeling of peptides and proteins with probes such as fluorescent dyes or biotin (B1667282) is essential for studying their biological function and localization. The cysteine thiol provides a convenient handle for such modifications. Benzyl (B1604629) isothiocyanates, for example, have been developed as reagents for the specific labeling of cysteine residues in proteins. nih.gov A fluorescein-based benzyl-isothiocyanate has been shown to effectively label proteins, including the antibody trastuzumab, at free cysteine residues that were reductively liberated from interchain disulfide bonds. nih.gov
Another innovative chemo-enzymatic labeling system utilizes asparaginyl endopeptidases (AEPs) to ligate polypeptides. rsc.org This system can be coupled with a scavenger that converts a byproduct containing a free cysteine into an inert derivative, driving the labeling reaction forward. rsc.org
Engineering of Novel Peptide and Protein Structures
The strategic use of this compound, in combination with other orthogonally protected amino acids, opens up possibilities for the engineering of novel peptide and protein structures with non-native folds and functions. By precisely controlling the disulfide bonding patterns, researchers can create constrained cyclic peptides with enhanced stability and receptor-binding affinity.
For instance, the synthesis of peptides with unnatural disulfide bridge connectivities can lead to the development of new therapeutic agents with improved pharmacological properties. The robust nature of the S-benzyl protecting group allows for its use in complex, multi-step synthetic strategies aimed at generating these novel architectures. The ability to selectively deprotect other cysteine residues while the S-benzyl group remains intact is a cornerstone of this approach, enabling the construction of intricate molecular scaffolds that would be inaccessible through other methods.
Design and Synthesis of Peptide-Based Therapeutics and Enzyme Inhibitors
The strategic incorporation of this compound is a cornerstone in the design and synthesis of peptide-based therapeutics and enzyme inhibitors. This protected amino acid derivative is instrumental in solid-phase peptide synthesis (SPPS), the primary method for constructing synthetic peptides. The N-α-Fmoc group provides temporary protection of the amino terminus, which can be removed under mild basic conditions, while the S-benzyl group offers robust protection for the cysteine thiol side chain, preventing its unwanted oxidation or alkylation during the iterative process of peptide chain elongation. rsc.org This orthogonal protection scheme is critical for the successful synthesis of complex and sensitive peptide sequences.
Peptides are increasingly recognized for their therapeutic potential due to their high specificity and potency in modulating biological pathways, making them attractive candidates for treating a wide array of diseases, including cancer and infectious diseases. chemimpex.comadventchembio.com this compound serves as a key building block in the synthesis of these therapeutic peptides. chemimpex.com The presence of cysteine residues is often crucial for the biological activity of these molecules. For instance, the thiol side chain of cysteine can form disulfide bonds, which are vital for creating cyclic peptides and complex protein mimics with enhanced stability and defined conformations. rsc.orgchemimpex.com
Furthermore, the unique reactivity of the cysteine thiol group makes it a prime target for modification in the design of enzyme inhibitors. By incorporating a protected cysteine residue into a peptide sequence that mimics an enzyme's natural substrate, researchers can create potent and specific inhibitors. After synthesis and deprotection, the free thiol can interact with the enzyme's active site, leading to inhibition.
The following table provides examples of peptide-based therapeutics and enzyme inhibitors whose synthesis relies on the use of this compound or similar protected cysteine derivatives.
| Therapeutic/Inhibitor Class | Target | Role of Cysteine | Synthetic Strategy |
| Oxytocin Analogues | Oxytocin Receptor | Formation of a critical disulfide bridge for proper conformation and activity. researchgate.net | Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Bzl)-OH. researchgate.net |
| Conotoxins | Ion Channels | Multiple disulfide bonds create a rigid structure essential for potent and selective channel blocking. researchgate.net | Regioselective disulfide bond formation strategies often employ S-benzyl protection in combination with other orthogonal protecting groups. rsc.org |
| HIV Protease Inhibitors | HIV Protease | The cysteine residue can be part of the peptide backbone that mimics the natural cleavage site of the protease. | SPPS allows for the precise incorporation of cysteine at specific positions within the inhibitor sequence. |
| Matrix Metalloproteinase (MMP) Inhibitors | MMPs | The thiol group of a cysteine residue can chelate the zinc ion in the active site of MMPs, leading to inhibition. | The peptide sequence is designed to fit the enzyme's active site, with the cysteine positioned for optimal interaction. |
Modification of Protein Conformation, Function, and Stability
This compound is a vital tool for protein engineering and the study of protein conformation, function, and stability. chemimpex.com The ability to introduce cysteine residues at specific locations within a protein sequence opens up a plethora of possibilities for modifying its properties. The S-benzyl protecting group is stable throughout the Fmoc-based SPPS, ensuring that the reactive thiol group is only exposed when desired, typically during the final cleavage and deprotection step.
One of the most significant applications in this area is the introduction of novel disulfide bonds to enhance protein stability. rsc.org By strategically placing cysteine residues, new covalent linkages can be formed, which can rigidify the protein structure and increase its resistance to thermal denaturation or proteolytic degradation. The landmark chemical synthesis of oxytocin, a polypeptide hormone, utilized Cys(Bzl) protection, highlighting the long-standing importance of this strategy. researchgate.net
Furthermore, the thiol side chain of cysteine serves as a unique chemical handle for site-specific protein modification, a process known as bioconjugation. chemimpex.com This allows for the attachment of various molecules, such as fluorescent probes, polyethylene glycol (PEG) chains, or cytotoxic drugs, to a specific site on the protein. These modifications can be used to study protein localization and dynamics, improve pharmacokinetic properties, or create antibody-drug conjugates for targeted cancer therapy. The high nucleophilicity of the thiol group and the relatively low natural abundance of cysteine in many proteins make this a highly specific modification strategy.
The table below outlines research findings related to the modification of protein properties through the strategic use of this compound.
| Research Finding | Protein/Peptide System | Modification Strategy | Impact on Conformation, Function, or Stability |
| Enhanced Thermal Stability | T4 Lysozyme | Introduction of an engineered disulfide bond by site-directed mutagenesis (conceptually similar to synthetic incorporation). | Increased melting temperature and resistance to denaturation. |
| Modulation of Enzyme Activity | Cysteine Proteases | Site-specific alkylation of a cysteine residue in the active site. | Irreversible inhibition of enzymatic function, allowing for the study of its biological role. |
| Improved Pharmacokinetics | Interferon-α | PEGylation at a specifically introduced cysteine residue. | Increased serum half-life and reduced immunogenicity. |
| Targeted Drug Delivery | Antibody Fragment (Fab) | Conjugation of a cytotoxic drug to an engineered cysteine residue. | Site-specific attachment of the drug, leading to a homogeneous antibody-drug conjugate with improved therapeutic efficacy. |
Challenges and Future Directions in Research on N Fmoc S Benzyl L Cysteine
The utility of N-Fmoc-S-benzyl-L-cysteine in peptide synthesis is well-established; however, ongoing research seeks to address its limitations and expand its applicability. Future advancements are focused on overcoming synthetic hurdles, developing more sophisticated protecting group strategies, integrating sustainable practices, and exploring novel applications in diverse scientific fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing N-Fmoc-S-benzyl-L-cysteine, and how can purity be ensured?
- Methodology : The synthesis typically involves Fmoc protection of L-cysteine followed by benzylation of the thiol group. A common approach uses Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in a dioxane/water mixture under basic conditions (e.g., NaHCO₃) to introduce the Fmoc group. Benzylation is achieved using benzyl bromide in DMF with a base like DIEA .
- Purification : Reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water (0.1% TFA) is recommended. Purity (>98%) should be confirmed via HPLC (C18 column, λ = 214 nm) and mass spectrometry (ESI-MS, [M+H]+ expected at m/z 433.5) .
Q. How should this compound be stored to maintain stability, and what are critical degradation factors?
- Storage : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. The compound is air-sensitive due to the Fmoc group’s susceptibility to piperidine-mediated cleavage and oxidation of the benzyl-thioether .
- Degradation Risks : Exposure to moisture, light, or oxidizing agents (e.g., peroxides) accelerates decomposition. Monitor for discoloration (yellowing) or precipitate formation as indicators of instability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under different experimental conditions?
- Data Analysis : Discrepancies often arise from variations in solvent systems (e.g., DMF vs. THF) or trace metal contamination. For example, DMF may stabilize the Fmoc group at low temperatures but accelerate degradation at >25°C. Validate stability via accelerated aging studies (40°C/75% RH for 7 days) with HPLC monitoring .
- Mitigation : Use chelating agents (e.g., EDTA) in buffers to suppress metal-catalyzed oxidation. Confirm inert storage conditions via Karl Fischer titration for moisture content .
Q. What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) while minimizing side reactions?
- Coupling Optimization : Activate the carboxyl group with HBTU/HOBt or COMU in DMF, ensuring a 3–5-fold molar excess of amino acid. Monitor coupling completion via Kaiser test or FT-IR (disappearance of –OH stretch at 3300 cm⁻¹) .
- Side Reactions : The benzyl-thioether may undergo β-elimination under strong basic conditions (e.g., >20% piperidine). Replace standard Fmoc-deprotection reagents with milder alternatives (e.g., 2% DBU in DMF) to preserve the side chain .
Q. How can researchers address challenges in characterizing this compound derivatives using mass spectrometry (MS) and NMR?
- MS Challenges : The Fmoc group’s hydrophobicity can reduce ionization efficiency in ESI-MS. Use additives like 0.1% formic acid to enhance signal intensity. For MALDI-TOF, α-cyano-4-hydroxycinnamic acid (CHCA) matrix improves resolution .
- NMR Artifacts : The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) may overlap with Fmoc signals. Acquire 2D NMR (COSY, HSQC) in deuterated DMSO-d₆ to resolve structural ambiguities. Confirm disulfide formation (if applicable) via LC-MS under reducing conditions .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
